
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of isoquinoline, which is a heterocyclic compound that is widely used in the synthesis of biologically active molecules. Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage, inhibit the activity of enzymes involved in cell proliferation, and alter the expression of genes involved in apoptosis. In addition, the compound has been shown to affect the levels of reactive oxygen species and mitochondrial membrane potential in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate in lab experiments is its high yield of synthesis. In addition, the compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using the compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate. One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a lead compound for developing new anticancer and antimicrobial agents. Furthermore, the compound could be used as a tool for studying various biological processes such as apoptosis and cell proliferation.
Synthesis Methods
The synthesis of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate involves the reaction of 4-fluoroisoquinoline-1-carboxylic acid with tert-butyl carbamate and triethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate as a white solid with a high yield.
Scientific Research Applications
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been reported to possess antimicrobial activity against various pathogens including bacteria and fungi. Furthermore, tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been investigated for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)12-8-5-4-6-10(16)11(8)9(15)7-17-12/h4-7H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKZVOSZJAWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C2=C1C=CC=C2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




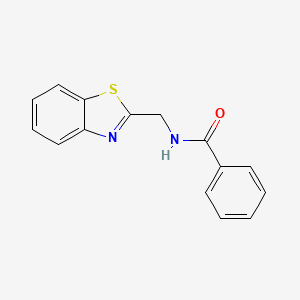
![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)
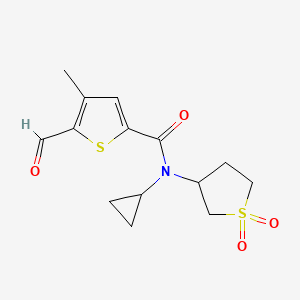
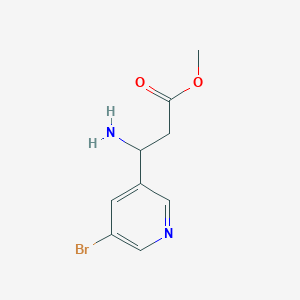
![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)
![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)
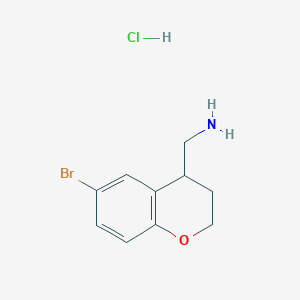
![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)
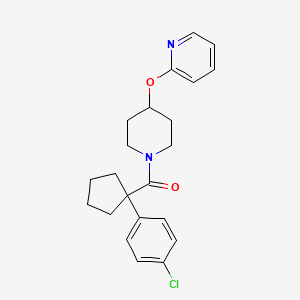
![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)